molecular formula C9H15NO2 B3023469 octahydro-1H-indole-2-carboxylic acid CAS No. 82717-40-6

octahydro-1H-indole-2-carboxylic acid

Cat. No.: B3023469
CAS No.: 82717-40-6
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-2-carboxylic acid is a heterocyclic compound with significant importance in both natural and synthetic chemistry. It is a derivative of indole, which is a fundamental structure in many biologically active molecules. This compound is known for its role as a key intermediate in the synthesis of various pharmaceuticals, including Perindopril and Trandolapril .

Mechanism of Action

Target of Action

Octahydro-1H-indole-2-carboxylic acid, also known as OHICA, primarily targets the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, making it a potential target for anti-cancer activity. Additionally, OHICA is a key starting material for the synthesis of Perindopril and Trandolapril , which are angiotensin-converting enzyme (ACE) inhibitors .

Mode of Action

OHICA is believed to act as an inhibitor of thymidylate synthase. By inhibiting this enzyme, OHICA can potentially disrupt DNA synthesis, thereby inhibiting the proliferation of cancer cells. As a precursor to Perindopril and Trandolapril, OHICA contributes to the inhibition of ACE, which results in decreased plasma angiotensin II .

Biochemical Pathways

The inhibition of ACE leads to a cascade of effects in the body’s biochemical pathways. Decreased plasma angiotensin II leads to decreased vasoconstriction, increased plasma renin activity, and decreased aldosterone secretion . This series of reactions is part of the renin-angiotensin system, which plays a critical role in regulating blood pressure and

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives interact with multiple receptors, which can be helpful in developing new useful derivatives . The specific enzymes, proteins, and other biomolecules that Octahydro-1H-indole-2-carboxylic acid interacts with are yet to be identified.

Cellular Effects

Indole derivatives have been found to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

A stability-indicating reverse phase HPLC method has been developed for the quantitative determination of all isomers related to this compound and its related substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indole-2-carboxylic acid typically involves the hydrogenation of indole-2-carboxylic acid. One common method includes the use of a platinum oxide catalyst under hydrogen gas, resulting in the reduction of the indole ring to form the octahydro derivative . Another method involves the catalytic deutero-hydrogenation of indole-2-carboxylic acid using deuterium gas and a platinum oxide catalyst .

Industrial Production Methods

Commercially scalable processes for the preparation of this compound hydrochloride have been developed. These methods often involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, platinum oxide, and various acids and bases for catalysis. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and other functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fully saturated indole ring, which imparts different chemical and biological properties compared to its unsaturated counterparts. This saturation makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108507-42-2
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Octahydro-1H-indole-2-carboxylic acid itself doesn't directly exert biological effects. It serves as a crucial building block for synthesizing ACE (angiotensin-converting enzyme) inhibitors like Perindopril and Trandolapril. These ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , , , , , ] This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, ultimately benefiting conditions like hypertension and heart failure. [, ]

A: The molecular formula is C9H15NO2, and the molecular weight is 169.22 g/mol. []

ANone: The provided research papers primarily focus on the synthesis and application of this compound as an intermediate for ACE inhibitors. Information regarding its material compatibility and stability under various conditions isn't explicitly discussed.

ANone: The research papers provided do not suggest any intrinsic catalytic properties of this compound. Its primary role is as a building block in the multi-step synthesis of pharmaceutical compounds.

A: While the provided research doesn't delve into computational studies of this compound itself, one study employed molecular docking to investigate the potential anticancer activity of di-spirooxindole analogs derived from this compound. []

A: Research highlights that the stereochemistry of this compound is crucial for the activity of its derivatives. For instance, the (2S,3aR,7aS) isomer is specifically utilized in the synthesis of Trandolapril. [, ] Furthermore, modifying the N-terminal substituents of tripeptide derivatives significantly impacts their in vitro and in vivo activity as ACE inhibitors. []

ANone: The provided literature primarily focuses on the synthesis and utilization of this compound as an intermediate. Detailed analyses of its inherent stability and formulation strategies are not explicitly discussed.

ANone: The provided research papers concentrate on the scientific aspects and do not provide information on SHE regulations related to this compound.

A: Research demonstrates the efficacy of ACE inhibitors derived from this compound. For instance, DU-1777, a derivative, displayed antihypertensive effects in various hypertensive rat models, including renin-dependent and renin-independent models. [, ] Additionally, di-spirooxindole analogs synthesized from this compound showed promising anticancer activity against specific cancer cell lines. []

ANone: The provided research focuses on the synthesis and initial activity of this compound derivatives. Information regarding long-term use, potential resistance mechanisms, and cross-resistance is not discussed.

ANone: The research papers provided primarily focus on the synthetic and chemical aspects of this compound. Detailed toxicology studies are not included.

A: The development of ACE inhibitors like Perindopril and Trandolapril, both of which use this compound as a key starting material, represents a significant milestone in the treatment of hypertension and heart failure. Research on these drugs has contributed to a deeper understanding of the renin-angiotensin-aldosterone system and its role in cardiovascular diseases. [, ]

A: Research exploring the potential anticancer activity of di-spirooxindole analogs derived from this compound highlights a promising avenue for cross-disciplinary research in medicinal chemistry and oncology. [] This demonstrates the potential for leveraging the structural features of this compound to target different therapeutic areas beyond cardiovascular diseases.

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